3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of oxazolidinone and thiazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 7-phenyl-1,4-thiazepane with an oxazolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Compounds with similar oxazolidinone rings but different substituents.
Thiazepanes: Compounds with similar thiazepane rings but different substituents.
Other Heterocycles: Compounds with different heterocyclic rings but similar functional groups.
Uniqueness
What sets 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one apart is its unique combination of oxazolidinone and thiazepane rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15(12-18-8-10-21-16(18)20)17-7-6-14(22-11-9-17)13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAODMEDLPALRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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